molecular formula C14H15NO3S B2738940 (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide CAS No. 1799265-65-8

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide

Cat. No.: B2738940
CAS No.: 1799265-65-8
M. Wt: 277.34
InChI Key: UQKLIPFMCMMOHY-SNAWJCMRSA-N
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Description

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide is a synthetic acrylamide derivative intended for research purposes. While the specific biological activity of this compound is not yet fully characterized, its core structure is closely related to other acrylamide compounds that are known to be potent modulators of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype . Research on analogous structures, such as PAM-2 and DM497, has demonstrated that these compounds can act as positive allosteric modulators (PAMs) of α7 nAChRs . This mechanism is of significant research interest for investigating new approaches to manage neurological conditions, as α7 nAChR potentiation has been linked to antinociceptive and anti-inflammatory effects in preclinical models . The structural features of this compound—including the furan and thiophene rings—are common in pharmacologically active molecules and are associated with favorable brain penetration properties, making it a candidate for in vitro and in vivo neuroscientific research . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-14(17,12-3-2-8-19-12)10-15-13(16)5-4-11-6-7-18-9-11/h2-9,17H,10H2,1H3,(H,15,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKLIPFMCMMOHY-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=COC=C1)(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=COC=C1)(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide typically involves the following steps:

    Formation of the Acrylamide Backbone: This can be achieved through the reaction of acryloyl chloride with an appropriate amine.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through a similar coupling reaction or via a direct substitution reaction.

Industrial Production Methods

In an industrial setting, the production of (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents would be chosen to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions can target the acrylamide group, converting it to an amine.

    Substitution: The furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Products may include furan-3-carboxylic acid or thiophene-2-carboxylic acid derivatives.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Various substituted derivatives of the original compound, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies in biochemistry and molecular biology. It may be used in the design of enzyme inhibitors or as a probe in biochemical assays.

Medicine

In medicinal chemistry, (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide could be explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the production of polymers, coatings, and other materials that benefit from the stability and reactivity of the furan and thiophene rings.

Mechanism of Action

The mechanism by which (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The furan and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Hydroxypropyl Linker : The hydroxy group introduces polarity, likely improving aqueous solubility over DM497 and PAM-2, which lack hydrophilic substituents.
  • Thiophene vs. Furan : Thiophene-containing analogs (e.g., DM497) exhibit stronger lipophilicity, favoring blood-brain barrier penetration, while furan derivatives may prioritize peripheral activity .

Pharmacological Activity

Receptor Modulation

  • α7 nAChR: DM497 (thiophen-2-yl) acts as a positive modulator with antinociceptive effects in murine models, whereas DM490 (furan-2-yl) antagonizes DM497’s effects via competitive binding . The target compound’s furan-3-yl substitution and hydroxypropyl-thiophene side chain may confer unique allosteric modulation properties, though experimental validation is needed.
  • CaV2.2 Inhibition : Thiophene-based acrylamides (e.g., DM497) show higher CaV2.2 channel inhibition (IC₅₀ ~3 µM) compared to furan analogs, correlating with enhanced analgesic efficacy . The target compound’s thiophen-2-yl moiety may retain this activity, while the hydroxy group could mitigate off-target toxicity.

Antinociceptive Efficacy

  • DM497 : Reduces mechanical allodynia in oxaliplatin-induced neuropathy models (ED₅₀ = 10 mg/kg) .
  • PAM-2 : Less potent than DM497 due to weaker CaV2.2 affinity, but effective in inflammatory pain .
  • Target Compound : Predicted to exhibit intermediate potency based on structural hybridity, though its hydroxy group may limit CNS penetration compared to DM495.

Biological Activity

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula: C13H13NO3S
  • Molecular Weight: 263.31 g/mol
  • CAS Number: 1798981-45-9
  • Structure: The compound features a furan ring and a thiophene moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide encompasses various pharmacological effects, particularly its interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in several neurological processes.

  • Nicotinic Acetylcholine Receptors Modulation:
    • The compound acts as a positive allosteric modulator of α7 nAChRs, which are known to influence anxiety and cognitive functions.
    • Studies indicate that compounds similar to (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide can produce anxiolytic-like effects through these receptors .
  • Antimicrobial Activity:
    • Preliminary investigations suggest potential antimicrobial properties. Compounds with similar structures have shown efficacy against various pathogens, indicating that (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide may also exhibit similar activity .

Case Studies

  • Anxiolytic Activity:
    • A study demonstrated that related compounds induced anxiolytic-like behavior in mice, suggesting that (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide may have similar effects. The efficacy was noted to increase with chronic treatment, highlighting its potential therapeutic use in anxiety disorders .
  • Antimicrobial Evaluation:
    • In vitro studies on derivatives of similar chemical structures showed promising results against Staphylococcus aureus and Staphylococcus epidermidis, with significant reductions in biofilm formation and low hemolytic activity, indicating a favorable safety profile .

Data Tables

Property Value
Molecular FormulaC13H13NO3S
Molecular Weight263.31 g/mol
CAS Number1798981-45-9
Antimicrobial ActivityActive against tested pathogens
Anxiolytic EfficacyPositive modulation of α7 nAChRs

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